molecular formula C10H14BClO2S B1487982 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1040281-84-2

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1487982
CAS No.: 1040281-84-2
M. Wt: 244.55 g/mol
InChI Key: FQPQQVUHQXLKDP-UHFFFAOYSA-N
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Description

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, making it a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biochemical Analysis

Biochemical Properties

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and protein interaction studies. This compound interacts with various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), exhibiting potent inhibitory effects . The nature of these interactions involves the binding of the dioxaborolane ring to the active sites of these enzymes, leading to the inhibition of their catalytic activities. Additionally, this compound has been shown to interact with proteins involved in inflammatory pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves its binding interactions with biomolecules. The dioxaborolane ring forms covalent bonds with the active sites of target enzymes, resulting in enzyme inhibition. This compound also influences gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses . The molecular docking studies have further elucidated the binding interactions of this compound with COX and LOX enzymes, providing insights into its inhibitory mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown remarkable stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its inhibitory effects on enzyme activity and cellular processes, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively inhibits inflammatory responses without causing significant adverse effects . At higher dosages, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to inhibit key enzymes in the arachidonic acid pathway, such as COX and LOX, leading to reduced production of pro-inflammatory mediators . Additionally, this compound affects the levels of metabolites involved in energy metabolism, further influencing cellular metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The interaction with transporters facilitates its cellular uptake and distribution, ensuring its availability at target sites for biochemical interactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications directs its localization to these compartments, where it exerts its inhibitory effects on enzymes and influences gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in forming carbon-carbon bonds. Its applications include:

    Chemistry: Synthesis of complex organic molecules, including natural products and polymers.

    Biology: Development of bioconjugates and probes for biological studies.

    Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Production of materials for electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups and reactivity. Similar compounds include:

    Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but lacks the specific reactivity of the chlorothiophene moiety.

    4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: Similar structure but without the chlorine substituent, leading to different reactivity and selectivity.

    2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Bromine substituent instead of chlorine, affecting the electronic properties and reactivity.

Properties

IUPAC Name

2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPQQVUHQXLKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718429
Record name 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040281-84-2
Record name 2-(4-Chloro-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040281-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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